Aristololactam
Übersicht
Beschreibung
Aristolactam I ist ein natürlich vorkommendes Phenanthrenlactam-Alkaloid, das aus der Familie der Aristolochiaceae stammt, insbesondere aus den Arten Aristolochia und Asarum . Es ist ein Hauptmetabolit von Aristolochsäure I und bekannt für seine nephrotoxischen und karzinogenen Eigenschaften . Aristolactam I wurde aufgrund seiner bedeutenden biologischen Aktivitäten, einschließlich entzündungshemmender, anti-thrombozytenaggregierender, antimikobakterieller, neuroprotektiver und Antikrebs-Eigenschaften, ausgiebig untersucht .
Wissenschaftliche Forschungsanwendungen
Aristolactam I wurde für seine vielfältigen biologischen Aktivitäten untersucht:
Chemie: Als Modellverbindung für die Untersuchung von Phenanthrenlactam-Alkaloiden verwendet.
Biologie: Untersuchung seiner Rolle bei der Induktion von Apoptose in Nierentubuluszellen.
Medizin: Untersuchung seiner Antikrebs-Eigenschaften, insbesondere gegen Leberkrebs.
Wirkmechanismus
Aristolactam I übt seine Wirkung hauptsächlich durch die Bildung von DNA-Addukten aus . Nach metabolischer Aktivierung bindet Aristolactam I kovalent an DNA und bildet persistente DNA-Läsionen . Diese Addukte können zu Mutationen in kritischen Genen, wie dem Tumorsuppressorgens TP53, führen und zu seinen karzinogenen Wirkungen beitragen . Die nephrotoxischen Wirkungen werden durch die Induktion von Apoptose in Nierentubuluszellen über einen Caspase-3-abhängigen Weg vermittelt .
Wirkmechanismus
Mode of Action
AL-I interacts with its targets, the renal proximal tubule cells, by causing direct injury . The cytotoxic potency of AL-I is higher than that of AA-I, and the cytotoxic effects of these molecules are mediated through the induction of apoptosis in a caspase-3-dependent pathway .
Biochemical Pathways
The biochemical pathways affected by AL-I involve the biotransformation, adduction, and mutagenesis of AAs . DNA adduction plays a central role in AA-induced cancers . Significant gaps remain in our knowledge as to how cellular enzymes promote the activation of aas and how the reactive species selectively bind to dna and kidney proteins .
Result of Action
The result of AL-I’s action is the induction of apoptosis in renal proximal tubule cells . This leads to direct damage to these cells, contributing to the development of chronic renal disease and cancer .
Action Environment
The action of AL-I can be influenced by environmental factors. For instance, AAs, from which AL-I is derived, occur primarily in Aristolochia herbs, which are used extensively in folk medicines . . This widespread availability and use can influence the action, efficacy, and stability of AL-I.
Biochemische Analyse
Biochemical Properties
Aristololactam I plays a significant role in biochemical reactions, particularly in the context of renal toxicity. It directly injures renal proximal tubule cells, and its cytotoxic potency is higher than that of aristolochic acid I. The cytotoxic effects of this compound I are mediated through the induction of apoptosis in a caspase-3-dependent pathway . This compound interacts with various enzymes and proteins, including caspase-3, which is crucial for the execution of apoptosis. Additionally, this compound I forms DNA adducts, leading to mutagenesis and carcinogenesis .
Cellular Effects
This compound I exerts profound effects on various types of cells and cellular processes. In renal epithelial cells, it induces apoptosis through the activation of caspase-3 . This compound also affects cell signaling pathways, leading to cell cycle arrest in the S-phase and inhibition of cell proliferation . Furthermore, this compound I influences gene expression by forming DNA adducts, which can result in mutations and cancer development . Its impact on cellular metabolism includes the disruption of normal cellular functions and induction of cytotoxicity.
Molecular Mechanism
The molecular mechanism of action of this compound I involves several key processes. It binds to DNA, forming covalent adducts that interfere with DNA replication and transcription . This binding leads to mutations and genomic instability, contributing to carcinogenesis. Additionally, this compound I activates caspase-3, which plays a pivotal role in the apoptotic pathway . The compound’s ability to induce apoptosis is a critical aspect of its cytotoxic effects. Moreover, this compound I inhibits certain enzymes involved in DNA repair, further exacerbating its mutagenic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound I change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and higher temperatures . Long-term studies have shown that this compound I continues to exert cytotoxic effects on renal cells over extended periods, leading to sustained apoptosis and cell death . In vitro studies have demonstrated that the cytotoxicity of this compound I is both time- and dose-dependent, with prolonged exposure resulting in increased cell damage .
Dosage Effects in Animal Models
The effects of this compound I vary with different dosages in animal models. At lower doses, the compound induces mild cytotoxicity and apoptosis in renal cells . At higher doses, this compound I causes significant renal damage, characterized by extensive apoptosis and necrosis . Threshold effects have been observed, where a certain dosage level leads to a marked increase in cytotoxicity. Additionally, high doses of this compound I can result in toxic effects, including renal failure and other adverse outcomes .
Metabolic Pathways
This compound I is involved in several metabolic pathways, primarily through its conversion from aristolochic acid I via nitroreduction . This metabolic process is facilitated by enzymes such as cytochrome P450 and nitroreductases . The compound’s interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA and proteins, causing cellular damage. This compound I also affects metabolic flux by disrupting normal cellular processes and inducing oxidative stress .
Transport and Distribution
Within cells and tissues, this compound I is transported and distributed through interactions with various transporters and binding proteins . The compound’s localization is influenced by its ability to bind to serum proteins, which facilitate its transport to target tissues . This compound I accumulates in renal tissues, where it exerts its cytotoxic effects. The distribution of this compound I within the body is also affected by its lipophilicity, allowing it to cross cellular membranes and reach intracellular targets .
Subcellular Localization
This compound I is primarily localized in the nucleus and cytoplasm of cells . Its subcellular localization is crucial for its activity, as it needs to interact with DNA and other nuclear components to exert its mutagenic effects. The compound’s ability to form DNA adducts and induce apoptosis is dependent on its presence in the nucleus . Additionally, this compound I may undergo post-translational modifications that influence its targeting to specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Aristolactam I beinhaltet eine Kombination aus C–H-Bindungsaktivierung und Dehydro-Diels-Alder-Reaktionen . Eine Methode umfasst die oxidative Cyclisierung von Benzamiden mit Vinylsulfon, gefolgt von einer rutheniumkatalysierten C–H-Bindungsaktivierung . Ein anderer Ansatz beinhaltet die Dehydro-Diels-Alder-Reaktion, gefolgt von der fluoridionenvermittelten Desulfonierung von 3-Methylenisoindolin-1-onen mit Benzinen . Diese Methoden ermöglichen die Konstruktion aller Ringe von Aristolactamen aus leicht verfügbaren Ausgangsmaterialien.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Aristolactam I sind nicht gut dokumentiert, wahrscheinlich aufgrund seiner toxischen Natur und der begrenzten kommerziellen Anwendungen. Die oben genannten Synthesewege können für die großtechnische Produktion mit entsprechenden Sicherheitsmaßnahmen angepasst werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Aristolactam I unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Aristolactam I kann zu Aristolactam-N-Oxid oxidiert werden.
Reduktion: Die Reduktion von Aristolactam I kann Dihydroaristolactam liefern.
Substitution: Aristolactam I kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel und Nucleophile.
Hauptprodukte
Oxidation: Aristolactam-N-Oxid.
Reduktion: Dihydroaristolactam.
Substitution: Verschiedene substituierte Aristolactam-Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aristolochsäure I (AA-I): Die Stammverbindung von Aristolactam I, bekannt für ihre nephrotoxischen und karzinogenen Eigenschaften.
Aristolochsäure II (AA-II): Ein weiteres wichtiges Derivat von Aristolochsäure mit ähnlichem genotoxischen Potenzial.
Aristolactam II: Eine strukturell ähnliche Verbindung mit vergleichbaren biologischen Aktivitäten.
Einzigartigkeit
Aristolactam I ist einzigartig aufgrund seiner höheren zytotoxischen Potenz im Vergleich zu Aristolochsäure I . Seine Fähigkeit, persistente DNA-Addukte zu bilden, macht es zu einer wichtigen Verbindung für die Untersuchung der Mechanismen von Nephrotoxizität und Karzinogenität .
Biologische Aktivität
Aristololactam, a natural alkaloid derived from the Aristolochia species, has garnered attention for its diverse biological activities, particularly in the fields of oncology and toxicology. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Classification
Aristololactams are classified as aporphinoid alkaloids characterized by a phenanthrene chromophore. They are primarily isolated from various Aristolochia species, which have been used in traditional medicine for centuries. The most studied variants include this compound I (AL-I) and this compound II (AL-II), both of which exhibit significant biological properties.
1. Anticancer Properties
This compound has shown promising anticancer activity through various mechanisms:
- DNA and RNA Binding : The anticancer effects of this compound-β-D-glucoside are attributed to its ability to bind to DNA and RNA, disrupting their functions and leading to apoptosis in cancer cells. Studies indicate that this binding may be similar to that of daunomycin, a well-known chemotherapeutic agent .
- Cell Line Studies : Research has demonstrated that this compound exhibits cytotoxic effects against a range of cancer cell lines. For instance, a study found that this compound isolated from Goniothalamus velutinus displayed significant anticancer activity against various mammalian cancer cell lines .
2. Toxicological Effects
Despite its therapeutic potential, this compound is also associated with significant toxicity:
- Renal Toxicity : this compound metabolites, particularly those derived from aristolochic acid (AA), have been linked to nephrotoxicity. In vitro studies using kidney cell lines have shown that exposure to AA leads to the formation of aristolactam-DNA adducts, which are indicative of genotoxicity and have been implicated in the development of urothelial carcinoma .
- Case Studies : Epidemiological studies in Taiwan have highlighted the correlation between the consumption of Aristolochia-containing herbal remedies and increased incidence of upper urinary tract cancers. Biomarkers such as AL-DNA adducts have been utilized to assess exposure levels in affected populations .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
Mechanism | Description |
---|---|
DNA Intercalation | This compound intercalates into DNA, leading to structural alterations and potential mutations. |
Apoptosis Induction | Induces programmed cell death in cancer cells through activation of intrinsic apoptotic pathways. |
Inflammatory Response Modulation | Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. |
Case Studies and Clinical Implications
- Study on Urothelial Carcinoma : A population-based case-control study involving 151 patients with urothelial carcinoma demonstrated a strong association between aristolochic acid exposure and cancer risk, with this compound metabolites serving as biomarkers for exposure assessment .
- Toxicity Assessment : In vivo studies on mice revealed that administration of aristolochic acid resulted in dose-dependent renal damage, highlighting the need for caution when using herbal remedies containing these compounds .
Eigenschaften
IUPAC Name |
14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c1-20-12-4-2-3-8-9(12)5-11-14-10(17(19)18-11)6-13-16(15(8)14)22-7-21-13/h2-6H,7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOKGWUJNGEKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158430 | |
Record name | Aristololactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-02-3 | |
Record name | Aristolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13395-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aristololactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristololactam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aristololactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13395-02-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARISTOLOLACTUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G8CFM4T9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.